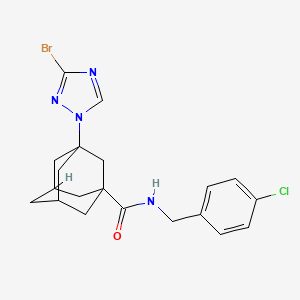
2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile, also known as BFA, is a compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a valuable tool for investigating various biochemical and physiological processes.
Wirkmechanismus
2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile exerts its effects through the inhibition of ARF, which is a small GTPase that regulates vesicular transport and membrane dynamics. ARF is required for the formation of coated vesicles that transport cargo from the Golgi to the plasma membrane or endosomes. 2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile binds to ARF and prevents its interaction with guanine nucleotide exchange factors (GEFs), which are required for the activation of ARF. As a result, the function of ARF is inhibited, leading to the disruption of vesicular transport and the redistribution of proteins to the endoplasmic reticulum.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on protein trafficking, 2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile has been shown to inhibit the function of phospholipase D (PLD), an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid. 2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile also inhibits the function of phosphatidylinositol 4-kinase (PI4K), an enzyme that catalyzes the phosphorylation of phosphatidylinositol to produce phosphatidylinositol 4-phosphate. These effects of 2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile on PLD and PI4K have been utilized to investigate the roles of these enzymes in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile has several advantages as a tool for scientific research. It is a relatively small molecule that can easily penetrate cell membranes and exert its effects on intracellular targets. 2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile is also relatively stable and can be stored for extended periods without significant degradation. However, there are also some limitations to the use of 2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile in lab experiments. 2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile is a potent inhibitor of ARF, which can lead to the disruption of cellular processes that depend on ARF function. In addition, the effects of 2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile can be variable depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the use of 2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile in scientific research. One area of interest is the investigation of the roles of PLD and PI4K in cellular processes. 2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile can be used to selectively inhibit these enzymes and investigate their functions in various cellular processes. Another area of interest is the development of new compounds that can selectively inhibit ARF or other intracellular targets. These compounds could be used to investigate the roles of these targets in cellular processes and potentially lead to the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile has been used in a wide range of scientific research applications, including the investigation of protein trafficking, membrane dynamics, and cytoskeleton organization. 2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile has been shown to inhibit the function of ADP-ribosylation factor (ARF), a protein involved in vesicular traffic and membrane dynamics. By inhibiting ARF, 2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile disrupts the Golgi apparatus and causes the redistribution of proteins to the endoplasmic reticulum. This property of 2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-furyl)acrylonitrile has been utilized to investigate the mechanisms of protein trafficking in cells.
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO3/c15-14-4-2-11(19-14)5-10(7-16)9-1-3-12-13(6-9)18-8-17-12/h1-6H,8H2/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAILPAHYTDXTJQ-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=C(O3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=C(O3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine](/img/structure/B4700222.png)
![N-(2,4-difluorophenyl)-2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4700226.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4700228.png)
![ethyl 4-methyl-2-[propyl(2-thienylacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4700232.png)
![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700236.png)
![5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4700240.png)
![N-{[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4700247.png)

![N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4700265.png)
![5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4700283.png)
![6-(2-furyl)-2-(propylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4700287.png)
![5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700295.png)

![3-cyclopropyl-6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4700314.png)